7,10-Diacetylfluoranthene
Description
7,10-Diacetylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring acetyl groups substituted at the 7- and 10-positions of the fluoranthene core (C₁₆H₁₀). Fluoranthene derivatives are widely studied for their applications in organic electronics, photonics, and bioimaging due to their tunable electronic properties and fluorescence characteristics .
Properties
Molecular Formula |
C20H14O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-(10-acetylfluoranthen-7-yl)ethanone |
InChI |
InChI=1S/C20H14O2/c1-11(21)14-9-10-15(12(2)22)20-17-8-4-6-13-5-3-7-16(18(13)17)19(14)20/h3-10H,1-2H3 |
InChI Key |
FDDSPBHPJCCIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,10-Diacetylfluoranthene can be synthesized through a series of chemical reactions. One common method involves the Friedel-Crafts acylation of fluoranthene. This reaction typically uses acetyl chloride as the acylating agent and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants .
Chemical Reactions Analysis
Types of Reactions: 7,10-Diacetylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluoranthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoranthenequinones, while reduction can produce fluoranthenols .
Scientific Research Applications
7,10-Diacetylfluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a fluorescent probe for biological imaging.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which 7,10-Diacetylfluoranthene exerts its effects involves interactions with various molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluoranthene core can intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
- 3-Bromo-7,10-diphenylfluoranthene : Bromine and phenyl substituents introduce steric bulk and modulate electronic conjugation .
- 7-Phenylbenzo[k]fluoranthene : A phenyl group extends π-conjugation, influencing absorption/emission spectra .
- 7,10-Diacetylfluoranthene : Acetyl groups reduce hydrophobicity and may increase dipole moments, impacting intermolecular interactions.
Physical and Chemical Properties
- Molecular Weight :
- Solubility: Acetyl groups improve polar solvent compatibility (e.g., methanol, acetone) compared to phenyl- or bromo-substituted analogs, which are more hydrophobic .
- Fluorescence : Phenyl and bromo substituents enhance π-π stacking and fluorescence quantum yields, while acetyl groups may reduce emission due to electron-withdrawing effects .
Research Findings and Challenges
- Fluorescence Efficiency : 3-Bromo-7,10-diphenylfluoranthene requires quantitative studies to correlate structure with emission properties .
- Thermodynamic Behavior : Hydrophobic substituents (e.g., phenyl) exhibit distinct solvation entropy/enthalpy profiles compared to polar acetylated analogs, impacting solvent selection for synthesis .
- Synthetic Limitations : Low yields (~50–56%) for 7-Phenylbenzo[k]fluoranthene highlight the need for improved catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
